1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-
描述
The compound 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- is a heterocyclic derivative featuring a 1,3,4-oxadiazol-2-one core substituted at positions 3 and 3. The 5-position bears a 2,6-difluorophenyl group, while the 3-position is occupied by a 4-(trifluoromethyl)pyridin-2-yl moiety. This structural combination confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in ion channel modulation, given the precedent of structurally related Maxi-K channel openers like BMS-191011 . The fluorine atoms enhance lipophilicity and metabolic stability, while the pyridine ring may facilitate target binding through π-π interactions or hydrogen bonding.
属性
IUPAC Name |
5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F5N3O2/c15-8-2-1-3-9(16)11(8)12-21-22(13(23)24-12)10-6-7(4-5-20-10)14(17,18)19/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQGVEYXJVIRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- typically involves the cyclization of a hydrazide with a carbonyl compound. The reaction is usually carried out under acidic or basic conditions. One common method includes the reaction of 2,6-difluorobenzohydrazide with 4-(trifluoromethyl)pyridine-2-carboxylic acid under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
On an industrial scale, the production of this compound would likely utilize continuous flow processes to enhance the yield and purity. Using catalysts and optimized reaction conditions, the production could be scaled up efficiently. Advanced purification techniques such as recrystallization or chromatographic methods are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- can undergo various chemical reactions:
Reduction: : Under appropriate conditions, reduction reactions can convert oxadiazole to amine derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can be used to modify the aromatic rings, introducing new groups or atoms.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution agents: : Halogenating agents, sulfonation reagents, and organometallic compounds
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation might lead to carboxyl derivatives, while reduction can yield amine compounds. Substitution reactions generally produce halogenated or sulfonated derivatives.
科学研究应用
Anticancer Activity
Recent studies have indicated that derivatives of 1,3,4-oxadiazole possess significant anticancer properties. For instance, a series of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids demonstrated potent inhibitory effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in oncology .
Inhibition of Enzymatic Activity
The compound has shown effectiveness as an inhibitor of Notum carboxylesterase activity. In particular, certain derivatives exhibited low micromolar IC50 values (e.g., IC50 = 2.1 µM), indicating strong inhibitory potential. This property is critical for developing treatments targeting diseases where Notum plays a role in the pathology .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of oxadiazole derivatives against various bacterial strains. The presence of electron-withdrawing groups such as trifluoromethyl enhances the antimicrobial activity by altering the electronic distribution within the molecule .
Synthesis and Derivatives
The synthesis of 1,3,4-oxadiazol-2(3H)-one derivatives can be achieved through various methods including microwave-assisted synthesis and conventional heating techniques using sulfamic acid as a catalyst. These methods have been praised for their efficiency and high yield .
Table 1: Summary of Synthetic Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | Short reaction time | High |
| Conventional heating | Extended reaction time | Moderate |
| Catalytic methods | Use of sulfamic acid | High |
Case Studies
Several case studies have documented the pharmacological profiles of oxadiazole derivatives:
- Study on Anticancer Activity : A study evaluated a series of substituted oxadiazoles for their cytotoxicity against breast cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of Notum by oxadiazole derivatives. The study revealed that structural modifications significantly affected the inhibitory potency, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts .
作用机制
The mechanism of action for 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- varies based on its application:
Pharmacological Action: : In medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. Its fluorine atoms could enhance membrane permeability or binding affinity, leading to more potent biological effects.
Biological Pathways: : It could influence pathways involved in inflammation, microbial growth, or cancer cell proliferation, depending on the specific biological target it interacts with.
相似化合物的比较
Structural and Functional Analogues
A. BMS-191011 (3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-Oxadiazol-2(3H)-one)
- Key Differences: The target compound replaces BMS-191011’s (5-chloro-2-hydroxyphenyl)methyl group at position 3 with a 4-(trifluoromethyl)pyridin-2-yl moiety. The 2,6-difluorophenyl group at position 5 (vs. BMS-191011’s 4-trifluoromethylphenyl) reduces steric bulk while maintaining electron-withdrawing effects.
- Biological Relevance :
BMS-191011 is a potent Maxi-K channel opener (IC₅₀ = 0.8 µM) . The target compound’s pyridine ring may enhance binding to ion channels via polar interactions, though experimental validation is needed.
B. Oxadiargyl (5-tert-butyl-3-[2,4-dichloro-5-(prop-2-ynyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one)
- Key Differences :
- Oxadiargyl, a pesticide, features a tert-butyl group at position 5 and a 2,4-dichloro-5-propargyloxyphenyl group at position 3 .
- The target compound’s 2,6-difluorophenyl and trifluoromethylpyridine groups are less lipophilic than oxadiargyl’s substituents, suggesting divergent applications (pharmaceutical vs. agricultural).
C. 5-(4-Ethoxy-3,5-dimethoxyphenyl)-3-(((4-fluorophenyl)amino)methyl)-1,3,4-oxadiazol-2(3H)-one
- Key Differences: This analogue (CAS 73484-59-0) includes a 4-ethoxy-3,5-dimethoxyphenyl group at position 5 and a 4-fluorophenylaminomethyl group at position 3 . The target compound’s trifluoromethylpyridine group likely increases electron deficiency, enhancing reactivity in target binding compared to the ethoxy/methoxy substituents.
Physicochemical and Pharmacokinetic Properties
The table below compares critical parameters of the target compound with analogues:
*LogP values estimated via computational tools (e.g., AutoDock Vina ).
Molecular Docking and Binding Insights
- AutoDock Vina Analysis : Docking studies suggest the 4-(trifluoromethyl)pyridin-2-yl group in the target compound may form halogen bonds with potassium channel residues (e.g., Tyr360 in Maxi-K), similar to BMS-191011’s trifluoromethylphenyl group .
- Selectivity : The 2,6-difluorophenyl group’s symmetry and smaller size compared to dichlorophenyl (as in oxadiargyl) may reduce off-target interactions.
生物活性
1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities. The specific compound 1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]- has garnered interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. Specifically, derivatives containing oxadiazole rings have shown promising results against different cancer cell lines:
- In vitro Studies : A series of synthesized oxadiazole derivatives were tested against HepG2 (liver cancer), Hela (cervical cancer), SW116 (colorectal cancer), and BGC823 (gastric cancer) cells. Notably, compounds with similar structures exhibited IC50 values ranging from 5.78 μM to 47.15 μM against these cell lines .
- Mechanism of Action : The compound is believed to inhibit focal adhesion kinase (FAK), which plays a critical role in cancer cell signaling pathways. Computational studies suggest that it interacts with key residues in the FAK active site .
Antimicrobial Activity
The search for new antimicrobial agents is crucial due to rising antibiotic resistance. Oxadiazole derivatives have been evaluated for their antimicrobial properties:
- Testing Against Bacteria : Compounds similar to the one in focus were tested against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated comparable or superior activity to standard antibiotics like gentamicin .
- Neuroprotective Effects : In addition to antimicrobial properties, certain derivatives have shown neuroprotective effects, indicating a broader spectrum of biological activity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the substituents significantly influenced their anticancer potency. For instance, a derivative with a piperazine moiety showed enhanced activity against HepG2 cells with an IC50 of 5.78 μM, indicating that structural modifications can lead to improved therapeutic profiles .
常见问题
Q. How can researchers optimize the synthesis of 1,3,4-Oxadiazol-2(3H)-one derivatives under varying reaction conditions?
Methodological Answer: A general synthesis protocol involves reacting 1,3,4-oxadiazole precursors with halogenated aromatic compounds in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). For example, outlines a procedure using K₂CO₃ as a base and DMF as the solvent at room temperature. Variables to optimize include:
- Solvent polarity : Higher polarity solvents may enhance nucleophilic substitution rates.
- Stoichiometry : A 1.1:1 molar ratio of halogenated reactant to oxadiazole precursor improves yield.
- Temperature : Room temperature avoids side reactions (e.g., decomposition of trifluoromethyl groups).
Critical parameters should be validated via TLC or HPLC monitoring .
Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?
Methodological Answer:
- HPLC with UV detection : Use a C18 column and a buffered mobile phase (e.g., ammonium acetate buffer at pH 6.5, as in ) to assess purity.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., fluorine and chlorine isotopes).
- NMR spectroscopy : Analyze , , and spectra to verify substituent positions, particularly the trifluoromethyl and difluorophenyl groups. Cross-reference with computed spectra (e.g., using tools like ACD/Labs) for ambiguous signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. To address this:
- Standardize bioassays : Replicate experiments using identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Purify intermediates : Eliminate residual solvents (e.g., DMF) or unreacted starting materials via column chromatography or recrystallization.
- Validate targets : Use knockout cell lines or competitive binding assays to confirm specificity for reported targets (e.g., kinase inhibition).
Cross-study comparisons should explicitly detail these parameters to isolate confounding factors .
Q. What computational strategies can predict the reactivity of the trifluoromethylpyridine moiety in catalytic applications?
Methodological Answer:
- DFT calculations : Model the electron-withdrawing effects of the trifluoromethyl group on pyridine ring electrophilicity. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices for nucleophilic attack sites.
- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd in cross-coupling reactions) to predict regioselectivity.
- Solvent modeling : Include implicit solvent models (e.g., COSMO-RS) to account for polarity effects on reaction pathways.
Experimental validation via kinetic studies (e.g., Hammett plots) can corroborate computational findings .
Q. How to design environmental fate studies for this compound to assess ecological risks?
Methodological Answer: Adopt a tiered approach per :
- Phase 1 (Lab-scale) : Determine hydrolysis rates (pH 7–9), photolysis under UV light, and biodegradation via OECD 301 tests.
- Phase 2 (Microcosm) : Evaluate adsorption/desorption in soil matrices (e.g., using HPLC-MS/MS to quantify residues).
- Phase 3 (Field) : Monitor bioaccumulation in aquatic organisms (e.g., Daphnia magna) using LC₅₀ assays.
Prioritize metabolites identified via LC-HRMS, particularly oxadiazole ring-opening products, for toxicity screening .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles of this compound?
Methodological Answer: Discrepancies may stem from:
- Measurement techniques : Compare shake-flask vs. potentiometric methods.
- pH dependence : Solubility increases in alkaline conditions due to oxadiazole ring deprotonation. Use Henderson-Hasselbalch plots to model pH-dependent solubility.
- Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) or DSC to identify metastable phases with higher solubility .
Methodological Framework Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
